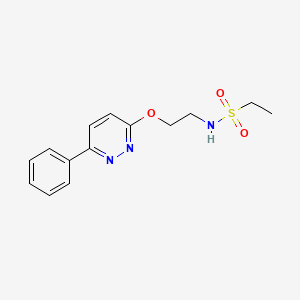

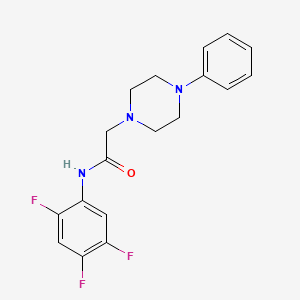

![molecular formula C18H14Cl2N2O4S2 B2424476 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide CAS No. 2654-68-4](/img/structure/B2424476.png)

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C18H14Cl2N2O4S2 . It is used for industrial and scientific research purposes . Other names for this compound include p-Chlorbenzolsulfonsaeure-p-chloranilid and 4,4’-dichlorobenzenesulfonanilide .

Physical And Chemical Properties Analysis

The compound is insoluble in water but soluble in acetone, chloroform, dichloromethane, DMF, DMSO, ethanol, ethyl acetate, hexane, methanol, THF, and toluene .

Scientific Research Applications

- Application : hiCE inhibitor-1 has been designed as an HIF-1α inhibitor. By blocking HIF-1α activity, it may modulate hypoxia-related pathways and potentially impact diseases such as cancer, diabetes, and ischemic conditions .

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition

Systemic Lupus Erythematosus (SLE)

Safety and Hazards

The safety data sheet for this compound suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .

Mechanism of Action

Target of Action

The primary target of hiCE inhibitor-1, also known as 4-chloro-N-[4-(4-chlorobenzenesulfonamido)phenyl]benzene-1-sulfonamide, is the human intestinal carboxyl esterase (hiCE) . hiCE is a drug target for ameliorating irinotecan-induced diarrhea . By reducing irinotecan-induced diarrhea, hiCE inhibitors can improve the anti-cancer efficacy of irinotecan .

Mode of Action

hiCE inhibitor-1 is a selective inhibitor of hiCE . It binds to hiCE, inhibiting its activity and thereby reducing the conversion of irinotecan into its active metabolite . This results in a decrease in irinotecan-induced diarrhea, improving the anti-cancer efficacy of irinotecan .

Biochemical Pathways

The inhibition of hiCE affects the metabolism of irinotecan, a pro-drug used in cancer treatment . Normally, hiCE metabolizes irinotecan into its active form, which can cause diarrhea . By inhibiting hiCE, the conversion of irinotecan is reduced, leading to a decrease in diarrhea and an increase in the anti-cancer efficacy of irinotecan .

Pharmacokinetics

It is known that the compound is a selective inhibitor of hice with a ki value of 533 nM , indicating a strong binding affinity

Result of Action

The primary result of hiCE inhibitor-1’s action is a reduction in irinotecan-induced diarrhea . This improves the tolerability and potentially the efficacy of irinotecan as a cancer treatment . The molecular and cellular effects of hiCE inhibitor-1’s action are likely related to its inhibition of hiCE and the subsequent effects on irinotecan metabolism .

Action Environment

The action of hiCE inhibitor-1 is likely influenced by various environmental factors. For example, the presence of irinotecan, the substrate for hiCE, would be necessary for the inhibitor’s effects to be observed Additionally, factors that affect the expression or activity of hiCE could potentially influence the efficacy and stability of hiCE inhibitor-1

properties

IUPAC Name |

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O4S2/c19-13-1-9-17(10-2-13)27(23,24)21-15-5-7-16(8-6-15)22-28(25,26)18-11-3-14(20)4-12-18/h1-12,21-22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKZGFRFXGBGOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

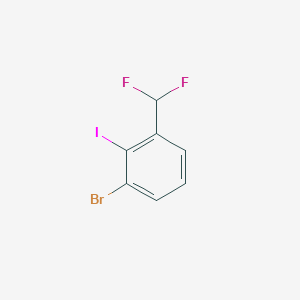

![1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2424396.png)

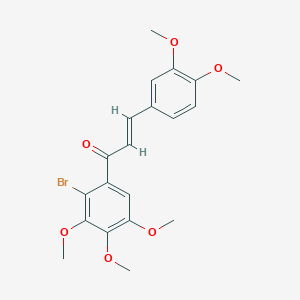

![(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424400.png)

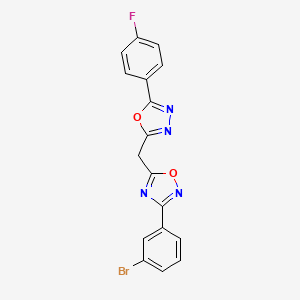

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)

![1-(2,3-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2424414.png)

![(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid](/img/structure/B2424416.png)